molecular formula C16H10BrClN6O B11281133 1-(4-bromophenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

1-(4-bromophenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Cat. No.: B11281133
M. Wt: 417.6 g/mol
InChI Key: GLYCYQAEQKPGTH-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique combination of bromine, chlorine, oxadiazole, and triazole groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine typically involves multiple steps, including the formation of the oxadiazole and triazole rings. Common synthetic routes include:

    Formation of the Oxadiazole Ring: This step often involves the reaction of a hydrazide with a nitrile oxide under acidic or basic conditions.

    Formation of the Triazole Ring: This can be achieved through a [1,3]-dipolar cycloaddition reaction between an azide and an alkyne.

    Coupling Reactions: The final step involves coupling the oxadiazole and triazole intermediates with the appropriate bromophenyl and chlorophenyl groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(4-bromophenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This can lead to a range of biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-bromophenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
  • 1-(4-chlorophenyl)-4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Uniqueness

1-(4-bromophenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is unique due to its specific combination of bromine, chlorine, oxadiazole, and triazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H10BrClN6O

Molecular Weight

417.6 g/mol

IUPAC Name

3-(4-bromophenyl)-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine

InChI

InChI=1S/C16H10BrClN6O/c17-10-3-7-12(8-4-10)24-14(19)13(21-23-24)16-20-15(22-25-16)9-1-5-11(18)6-2-9/h1-8H,19H2

InChI Key

GLYCYQAEQKPGTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Br)N)Cl

Origin of Product

United States

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